(S)-2-(Boc-amino)-5-hexynoic acid
Overview
Description
“(S)-2-(Boc-amino)-5-hexynoic acid” is a compound that involves the Boc (tert-butyloxycarbonyl) protective group. The Boc group is commonly used in peptide synthesis and is stable towards most nucleophiles and bases . The Boc group can be cleaved by mild acidolysis .
Synthesis Analysis
The synthesis of Boc-protected amines and amino acids is conducted under either aqueous or anhydrous conditions, by reaction with a base and the anhydride Boc2O . A method for preparing unprotected NCA monomers in air and under moisture has been reported. This method employs epoxy compounds as ultra-fast scavengers of hydrogen chloride .Molecular Structure Analysis
The 3D structure of Boc-compounds has been determined by X-ray crystallography, and evidence for strong interaction of their acyl and Boc-substituents with nitrogen was noticed .Chemical Reactions Analysis
Boc-protection was introduced in the late fifties and was rapidly applied in the field of peptide synthesis . A green and eco-friendly route for the almost quantitative BOC protection of a large variety of aliphatic and aromatic amines, amino acids, and amino alcohols is reported in catalyst and solvent-free media under mild reaction conditions .Physical and Chemical Properties Analysis
The Boc group is stable towards most nucleophiles and bases . The Boc group can be cleaved by mild acidolysis .Scientific Research Applications
Enantioselective Synthesis and Derivatization
"(S)-2-(Boc-amino)-5-hexynoic acid" and related compounds have been pivotal in the enantioselective synthesis of amino acids and peptides. For example, Krishnamurthy et al. (2015) demonstrated its use in the α-chymotrypsin and L-acylase aided synthesis of 5-hydroxypipecolic acid through a series of steps including oxidation, regioselective attack, and intramolecular cyclization, showcasing its versatility in synthesizing complex amino acids (Krishnamurthy et al., 2015).
Peptide and Protein Production
The compound's application extends to peptide and protein production, where its protective Boc group plays a crucial role in peptide synthesis. Chandrudu et al. (2013) reviewed advances in peptide chemistry, highlighting the significance of protective groups like Boc in achieving high-quality peptide products through solid phase synthesis and other methods (Chandrudu et al., 2013).
Novel Materials and Biocompatibility
Additionally, the synthesis of biocompatible polymers incorporating amino acids such as "this compound" has been reported. Sun and Gao (2010) discussed the preparation of vinyl poly(amino acid)s with side primary amino groups, emphasizing the low cytotoxicity and potential for bioapplications of these materials (Sun & Gao, 2010).
Chemical Synthesis and Methodology
The versatility of "this compound" is further exemplified in its use for the synthesis of N-Boc-protected amino acids and peptides, as demonstrated by Baburaj and Thambidurai (2012). They reported on the N-amination of amino acids and derivatives using N-Boc-O-tosyl hydroxylamine, showcasing the efficiency of this method for synthesizing terminal tert-butyloxycarbonyl (Boc) protected hydrazino acids, useful intermediates for modified peptides (Baburaj & Thambidurai, 2012).
Safety and Hazards
Future Directions
There is increasing interest in more eco-friendly practical approaches for pharmaceutical and fine chemical syntheses . Aqueous peptide synthesis methods which utilize water-dispersible Boc-amino acids nanoparticles have been reported . This could be a potential future direction for the use of “(S)-2-(Boc-amino)-5-hexynoic acid”.
Mechanism of Action
- Boc-L-homopropargylglycine is an amino acid analog of methionine that contains an alkyne moiety. It can be incorporated into newly synthesized proteins during active protein synthesis .
- The alkyne moiety allows for selective labeling using click chemistry. Researchers can introduce azide-functionalized probes or tags to specifically detect proteins containing Boc-L-homopropargylglycine .
Target of Action
Mode of Action
Biochemical Analysis
Biochemical Properties
Boc-L-homopropargylglycine plays a crucial role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it enables Bio-Orthogonal Non-Canonical Amino acid Tagging (BONCAT) of proteins being synthesized in Arabidopsis plants or cell cultures, facilitating their click-chemistry enrichment for analysis . The sites of Boc-L-homopropargylglycine incorporation could be confirmed by peptide mass spectrometry at methionine sites throughout protein amino acid sequences .
Cellular Effects
Boc-L-homopropargylglycine has profound effects on various types of cells and cellular processes. It influences cell function by affecting protein synthesis. The compound is incorporated into nascent proteins, altering their structure and function . This can have downstream effects on cell signaling pathways, gene expression, and cellular metabolism.
Molecular Mechanism
The molecular mechanism of Boc-L-homopropargylglycine involves its incorporation into proteins during translation . This process can lead to changes in gene expression, enzyme inhibition or activation, and binding interactions with biomolecules. The compound exerts its effects at the molecular level, influencing the structure and function of proteins.
Metabolic Pathways
Boc-L-homopropargylglycine is involved in the metabolic pathway of protein synthesis . It interacts with enzymes involved in this process, potentially affecting metabolic flux or metabolite levels.
Properties
IUPAC Name |
(2S)-2-[(2-methylpropan-2-yl)oxycarbonylamino]hex-5-ynoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H17NO4/c1-5-6-7-8(9(13)14)12-10(15)16-11(2,3)4/h1,8H,6-7H2,2-4H3,(H,12,15)(H,13,14)/t8-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DPHIBCOGEUVKGB-QMMMGPOBSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC(CCC#C)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N[C@@H](CCC#C)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H17NO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70629141 | |
Record name | (2S)-2-[(tert-Butoxycarbonyl)amino]hex-5-ynoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70629141 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
227.26 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
208522-16-1 | |
Record name | (2S)-2-[(tert-Butoxycarbonyl)amino]hex-5-ynoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70629141 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | (S)-2-(Boc-amino)-5-hexynoic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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